2,8-Dibenzylcyclooctanone

Hypolipidemic agent Cholesterol lowering Structure-Activity Relationship

2,8-Dibenzylcyclooctanone (DBCO), a disubstituted eight-membered cyclic ketone bearing benzyl groups at the 2- and 8-positions, is recognized primarily as a hypocholesterolemic agent in biomedical research. The compound exists as distinct cis and trans isomers, each with documented biological activity.

Molecular Formula C22H26O
Molecular Weight 306.4 g/mol
CAS No. 38104-15-3
Cat. No. B1202825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dibenzylcyclooctanone
CAS38104-15-3
Synonyms2,8-dibenzylcyclooctanone
2,8-dibenzylcyclooctanone, (cis)-isomer
2,8-dibenzylcyclooctanone, (trans)-isome
Molecular FormulaC22H26O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CCC(C(=O)C(CC1)CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C22H26O/c23-22-20(16-18-10-4-1-5-11-18)14-8-3-9-15-21(22)17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2
InChIKeyQRZUPJILJVGUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dibenzylcyclooctanone (CAS 38104-15-3): A Differentiated Hypolipidemic Cyclooctanone Scaffold for Research and Procurement


2,8-Dibenzylcyclooctanone (DBCO), a disubstituted eight-membered cyclic ketone bearing benzyl groups at the 2- and 8-positions, is recognized primarily as a hypocholesterolemic agent in biomedical research [1]. The compound exists as distinct cis and trans isomers, each with documented biological activity [1]. Its historical context is rooted in structure-activity relationship (SAR) studies aimed at separating therapeutically relevant cholesterol-lowering effects from undesirable estrogenic and antifertility activities, establishing DBCO as a critical reference probe in lipid metabolism research [2].

Critical Selection Factors for 2,8-Dibenzylcyclooctanone: Avoiding Inactive or Undifferentiated Substitutes


Substitution with generic aliphatic ketones or simpler cyclooctanone derivatives is not appropriate for studies requiring DBCO's specific pharmacological profile. Research has shown that DBCO's hypolipidemic activity is tightly coupled to its estrogenic potential, a liability effectively engineered out in several of its own direct analogs, such as 2-octanone, which retains cholesterol-lowering effects but lacks DBCO's uterotropic side effects [1]. Therefore, procurement must be driven by whether the research objective requires the dual-activity profile of the parent compound or the cleaner profile of a derivative; using a generic substitute without verifying its specific SAR position can lead to incorrect experimental conclusions [1][2].

Quantitative Head-to-Head Evidence: How 2,8-Dibenzylcyclooctanone Compares to Closest Analogs


Dose-Dependent Hypocholesterolemic Efficacy in Rats: DBCO vs. the Simplified Analog 2-Octanone

DBCO demonstrates potent in vivo serum cholesterol reduction, but with a temporal decline in efficacy over weeks, a critical differentiation point from more metabolically stable analogs. DBCO (30 mg/kg/day) lowered serum cholesterol in rats by 83% after 1 week, with activity diminishing to 51% after 4 weeks [1]. This is contrasted with the simplified aliphatic analog 2-octanone, which achieved >50% reduction at a lower dose of 10 mg/kg/day and lacks DBCO's associated estrogenic effects [2]. For researchers studying drug tolerance or the toxicological impact of chronic dosing, DBCO's specific pharmacokinetic profile is essential.

Hypolipidemic agent Cholesterol lowering Structure-Activity Relationship

HMG-CoA Reductase Inhibition Selectivity: DBCO Derivatives vs. Non-Cyclic Ketones

The target class of 2,8-dibenzylcyclooctanone derivatives uniquely exhibits dual inhibition of HMG-CoA reductase and fatty acid synthetase, a property not shared by all cholesterol-lowering ketones. A direct head-to-head study showed that DBCO analogs inhibit both HMG-CoA reductase and fatty acid synthetase, whereas 2-octanone and 2-hexadecanone selectively inhibit fatty acid synthetase but not HMG-CoA reductase [1]. An IC50 value of 240 µM was recorded for DBCO analog inhibition of HMG-CoA reductase in rat liver microsomes, which is far less potent than statins but relevant for its polypharmacology [2].

HMG-CoA Reductase Fatty Acid Synthetase Enzyme Inhibition Selectivity

Potent Antifertility Activity with Species-Specific Differentiating Potency

2,8-Dibenzylcyclooctanone is a highly potent antifertility agent, but its efficacy is remarkably species-dependent. It completely inhibits pregnancy at 50 mg/kg in mice (MED100 = 28 mg/kg) and demonstrates extreme potency in rats with an MED100 of <1 mg/kg . This is in sharp contrast to other cycloalkanones, such as 2,4-dibenzyl-3-pentanone, which also achieve 100% inhibition in mice at 50 mg/kg but have not demonstrated the same extreme rodent-specific potency . This profile makes DBCO a superior probe for studying species-specific reproductive toxicology.

Antifertility agent Contraceptive Species-specific toxicology

Quantified Cholesterol Lowering from a Reproducible, Well-Characterized Isomer

The hypocholesterolemic efficacy of the specific isomers of DBCO provides a reliable benchmark. The m.p. 75-77°C isomer of DBCO reduced serum cholesterol in rats by 71% at 100 mg/kg/day, with significant activity (41% reduction) retained even at a low dose of 1.57 mg/kg/day [1]. This is in comparison to a related monobenzylated derivative, 2-benzylcyclooctanone oxime, which achieved only a 23% reduction at a much higher dose of 200 mg/kg [1], demonstrating the functional necessity of the second benzyl group.

Hypocholesterolemic Dose-response Isomer-specific activity

Estrogenic Activity as a Distinctive On-Target Effect Separating DBCO from Analogs

DBCO's hypolipidemic activity is intrinsically linked to its estrogenic effects, making it a model compound for studying this on-target/off-target relationship. DBCO produced dose-dependent decreases in male accessory sex organ weights and increased adrenal weights at hypocholesterolemic doses, effects which were not observed with the same magnitude for its analog 2-octanone [1]. This was further clarified by studies showing that an analog, 2,8-bis(4-acetoxybenzyl)cyclooctanone, successfully separated antifertility activity from hypolipidemic and estrogenic effects, highlighting DBCO as the parent compound with the integrated pharmacology [2].

Estrogenicity Uterotropic Hypolipidemic selectivity

Pharmacokinetic Profile: Late GI Absorption and Prolonged Tissue Exposure

The absorption and distribution profile of radiolabeled 14C-DBCO distinguishes it from compounds with rapid absorption. Maximum drug absorption from the GI tract occurred between 12 and 14 hours post-administration in rats, indicating a prolonged absorption phase [1]. This is consistent with the compound's downstream effects on hepatic lipid metabolism, where it caused significant reductions in triglyceride synthesis via inhibition of dihydroxyacetone phosphatase acyltransferase and sn-glycerol-3-phosphate acyltransferase [2]. This delayed Tmax is a specific parameter for in vivo study design.

Pharmacokinetics ADME 14C-labeled absorption

Optimal Research and Procurement Scenarios for 2,8-Dibenzylcyclooctanone (CAS 38104-15-3)


Positive Control in Polypharmacology Studies for Lipid Metabolism Disorders

DBCO serves as an ideal positive control for in vivo studies requiring simultaneous inhibition of the mevalonate pathway (HMG-CoA reductase) and the fatty acid synthesis pathway (fatty acid synthetase), as demonstrated by its distinct dual inhibition profile compared to 2-octanone [1]. Its activity is less potent but more multi-targeted than statins, making it suitable for proof-of-concept research into novel hypolipidemic mechanisms.

Reference Standard for Evaluating Estrogen-Mediated Hypolipidemic Toxicity

Because its cholesterol-lowering effect cannot be decoupled from its estrogenic activity, DBCO is an essential reference standard for screening new chemical entities (NCEs) for these same undesirable endocrine effects, particularly the dose-dependent reduction in male accessory sex organ weights observed in rodent models [1]. Comparative studies with analogs like 2-octanone can serve as a negative control for the estrogenic effect [1].

Preclinical Probe for Delayed-Onset Reproductive Toxicology

With an antifertility MED100 of <1 mg/kg in rats, DBCO is a highly sensitive tool for investigating species-specific reproductive toxicity [1]. The extreme potency gradient between rats and mice (MED100 of 28 mg/kg) provides a unique model for studying pharmacokinetic or pharmacodynamic drivers of species-selective reproductive effects, which is directly supported by patent data showing the necessity of the 2,8- disubstitution pattern .

ADME Model Compound for Intestinal Absorption Optimization

Due to its exceptionally late Tmax of 12-14 hours in rodents [1], DBCO can be used as a model compound for optimizing formulation or dosing strategies designed to accelerate or delay GI absorption of lipophilic small molecules, providing a stark contrast to compounds with rapid absorption profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,8-Dibenzylcyclooctanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.